2,4-Dimethoxybenzyl alcohol is an organic compound with the molecular formula and a molar mass of approximately 168.19 g/mol. It features a benzene ring substituted with two methoxy groups at the 2 and 4 positions and a hydroxymethyl group at the benzyl position. This compound is characterized by its aromatic properties and is often used in various chemical syntheses and biological studies due to its unique structure and reactivity .
The compound exhibits notable biological activities. Research indicates that 2,4-dimethoxybenzyl alcohol may possess antifungal properties, making it relevant in the field of medicinal chemistry. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively .
Several methods exist for synthesizing 2,4-dimethoxybenzyl alcohol:
2,4-Dimethoxybenzyl alcohol has diverse applications:
Studies on the interactions of 2,4-dimethoxybenzyl alcohol with biological systems have shown that it can act as a substrate for certain enzymes, particularly those involved in oxidative metabolism. The compound's ability to undergo oxidation makes it a candidate for exploring metabolic pathways involving aromatic alcohols .
Several compounds share structural similarities with 2,4-dimethoxybenzyl alcohol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzyl Alcohol | Simpler structure; commonly used as a solvent. | |
3,4-Dimethoxybenzyl Alcohol | Different substitution pattern; potential antifungal activity. | |
Vanillyl Alcohol | Contains a hydroxyl group; known for flavoring properties. | |
p-Methoxybenzyl Alcohol | Similar methoxy substitution; used in organic synthesis. |
What sets 2,4-dimethoxybenzyl alcohol apart is its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups enhances its lipophilicity and may contribute to its potential medicinal properties compared to other similar compounds.
Irritant